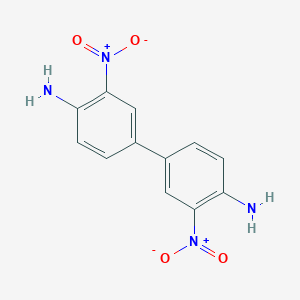

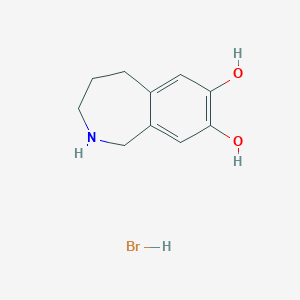

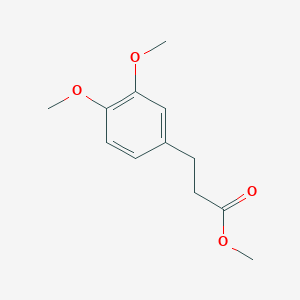

![molecular formula C6H4ClN3 B017196 2-Chloro-1H-imidazo[4,5-b]pyridine CAS No. 104685-82-7](/img/structure/B17196.png)

2-Chloro-1H-imidazo[4,5-b]pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines, including 2-Chloro-1H-imidazo[4,5-b]pyridine, can be achieved through palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. This method provides a facile approach to obtaining products with substitution at N1 and C2, highlighting a model system relevant to natural products and the total synthesis of mutagens (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis

The molecular structures and vibrational properties of 1H-imidazo[4,5-c]pyridine, closely related to 2-Chloro-1H-imidazo[4,5-b]pyridine, have been thoroughly analyzed using XRD, IR, and Raman studies. These studies are supported by DFT quantum chemical calculations, providing insights into the stability and unique spectral characteristics of the imidazopyridine skeleton (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).

Chemical Reactions and Properties

The compound is reactive towards various agents, providing a pathway to synthesize diverse derivatives. For instance, 2-acetylimidazo[4,5-b]pyridine, a related compound, has shown reactivity with aromatic amines, sulfur, aromatic aldehydes, carboxylic acid hydrazides, and thiourea, leading to the formation of new imidazo[4,5-b]pyridine derivatives (Bukowski, Janowiec, Zwolska-Kwiek, & Andrzejczyk, 1999).

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridines have been explored through structural and vibrational studies, revealing detailed insights into bond lengths, bond angles, and hydrogen bonding patterns. These characteristics are crucial for understanding the compound's stability and reactivity (Lorenc et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-Chloro-1H-imidazo[4,5-b]pyridine derivatives have been investigated, showing significant antidiabetic, antioxidant, and enzyme inhibition activities. These studies provide a foundation for the potential pharmacological applications of these compounds (Taha et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis of Benzimidazoles and Imidazopyridines : It is used in synthesizing 1H-benzimidazoles, 1H-imidazo[4,5-b]pyridines, and 1H-imidazo[4,5-c]pyridines, which are important in chemical research (Eynde et al., 2010).

Potential Antimetabolites Synthesis : This compound is used in the chemical synthesis of potential antimetabolites, like 1-deazaadenosine (Itoh et al., 1982).

Therapeutic Applications : It shows promise in therapeutic applications, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and as a proton pump inhibitor (Deep et al., 2016).

Synthesis of Functionalized Imidazo[4,5-b]pyridin-2-ones : It is instrumental in synthesizing highly functionalized unsymmetrical imidazo[4,5-b]pyridin-2-ones (Kuethe et al., 2004).

Green Synthesis Method : Its synthesis represents a green, simple, and superior method for expanding structural diversity in scientific research (Padmaja et al., 2018).

Medicinal Chemistry Applications : It plays an important role in medicinal chemistry as an enzyme inhibitor, receptor ligand, and anti-infectious agent (Enguehard-Gueiffier & Gueiffier, 2007).

Fluorescent Probe for Mercury Ion : It serves as a fluorescent probe for mercury ion in acetonitrile and buffered aqueous solution (Shao et al., 2011).

Production of Medicinal Chemistry Leads and Drugs : Its derivatives are important in producing heterocyclic molecules commonly found in medicinal chemistry leads and drugs (Vuillermet et al., 2020).

Antiglycation, Antioxidant, and Enzyme Inhibition : Some derivatives show potential as antiglycation inhibitors, antioxidants, and enzyme inhibitors (Taha et al., 2016).

Environmental Applications : The synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine is environmentally-benign and convenient, making it useful for scientific research (Kale et al., 2009).

Pharmaceutical Applications : It plays a significant role in pharmaceutical applications (Ravi & Adimurthy, 2017).

Production of Natural Products and Mutagens : The compound is used in the synthesis of imidazo[4,5-b]pyridines and -pyrazines relevant to natural products and mutagens (Rosenberg et al., 2012).

Antimicrobial and Anticancer Activity : 2-Chloro-1H-imidazo[4,5-b]pyridine derivatives exhibit antimicrobial and anticancer activity (Banda et al., 2016).

Antituberculotic Activity : Some compounds synthesized from it were tested for antituberculotic activity (Bukowski & Janowiec, 1996).

Corrosion Inhibition Performance : Imidazo[4,5-b] pyridine derivatives showed high inhibition performance against mild steel corrosion (Saady et al., 2021).

Antibacterial Activity : Synthesized compounds displayed antibacterial activity against various bacteria and fungi (Mallemula et al., 2015).

Tuberculostatic Activity : 2-Cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine derivatives were synthesized and tested for tuberculostatic activity (Bukowski et al., 2012).

Direcciones Futuras

Imidazopyridines have been found to play a crucial role in numerous disease conditions and have the potential for therapeutic significance . They have been developed as proton pump inhibitors, aromatase inhibitors, and NSAIDs . Therefore, the future directions for “2-Chloro-1H-imidazo[4,5-b]pyridine” could involve further exploration of its potential therapeutic applications.

Propiedades

IUPAC Name |

2-chloro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRRAQQGGCNHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1H-imidazo[4,5-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

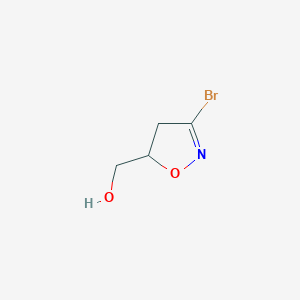

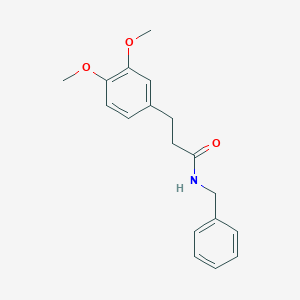

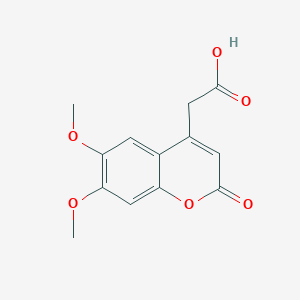

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)

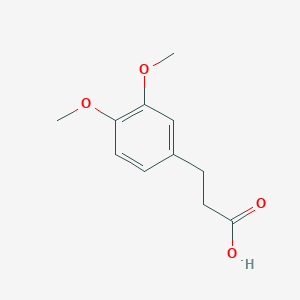

![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)